Cas no 2138071-44-8 (4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide)
![4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2138071-44-8x500.png)
4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-1167931
- 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
- 2138071-44-8
-
- インチ: 1S/C12H16N4O5S/c17-12(15-7-5-13-6-8-15)9-14-22(20,21)11-3-1-10(2-4-11)16(18)19/h1-4,13-14H,5-9H2
- InChIKey: BWRSQJORKMDGGU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC(N1CCNCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 328.08414080g/mol
- どういたいしつりょう: 328.08414080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 133Ų
4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167931-2.5g |
2138071-44-8 | 2.5g |
$1428.0 | 2023-06-08 | |||
Enamine | EN300-1167931-0.5g |
2138071-44-8 | 0.5g |
$699.0 | 2023-06-08 | |||
Enamine | EN300-1167931-1.0g |
2138071-44-8 | 1g |
$728.0 | 2023-06-08 | |||
Enamine | EN300-1167931-500mg |
2138071-44-8 | 500mg |
$603.0 | 2023-10-03 | |||
Enamine | EN300-1167931-0.1g |
2138071-44-8 | 0.1g |
$640.0 | 2023-06-08 | |||
Enamine | EN300-1167931-10.0g |
2138071-44-8 | 10g |
$3131.0 | 2023-06-08 | |||
Enamine | EN300-1167931-50mg |
2138071-44-8 | 50mg |
$528.0 | 2023-10-03 | |||
Enamine | EN300-1167931-5.0g |
2138071-44-8 | 5g |
$2110.0 | 2023-06-08 | |||
Enamine | EN300-1167931-10000mg |
2138071-44-8 | 10000mg |
$2701.0 | 2023-10-03 | |||
Enamine | EN300-1167931-0.05g |
2138071-44-8 | 0.05g |
$612.0 | 2023-06-08 |
4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No. 2138071-44-8)
4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No. 2138071-44-8) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a nitrobenzene moiety with a piperazine ring, making it a valuable intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.
The structural complexity of 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide offers multiple sites for chemical modification, which explains its growing popularity in medicinal chemistry circles. The presence of both sulfonamide and piperazine functional groups provides dual functionality that can interact with various biological targets. Recent studies suggest potential applications in addressing antibiotic resistance, a critical global health concern, by exploring novel mechanisms of action against resistant bacterial strains.
From a synthetic chemistry perspective, the CAS 2138071-44-8 compound demonstrates interesting reactivity patterns. The nitro group can be selectively reduced to an amine, while the carbonyl group adjacent to the piperazine ring offers opportunities for nucleophilic addition reactions. These characteristics make it a versatile building block for creating diverse molecular libraries, particularly relevant in high-throughput screening programs that dominate modern drug discovery approaches.
Analytical characterization of 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's distinct spectral signatures facilitate quality control in research settings, addressing the growing demand for compound purity verification in preclinical studies. This aspect is particularly crucial given the increasing emphasis on reproducibility in scientific research, a hot topic in academic and industrial laboratories alike.
In the context of green chemistry initiatives, researchers are investigating more sustainable synthesis routes for CAS 2138071-44-8. Recent publications explore catalytic methods to reduce waste generation during production, responding to the pharmaceutical industry's push toward environmentally friendly synthesis. These developments align with broader concerns about sustainable drug manufacturing, frequently searched by professionals in the field.
The physicochemical properties of 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide, including its solubility profile and stability under various conditions, make it suitable for formulation studies. These characteristics are particularly relevant for researchers investigating drug delivery systems, another area of intense scientific interest. The compound's balanced lipophilicity suggests potential for both oral and parenteral administration routes in therapeutic applications.
Patent literature reveals growing intellectual property activity surrounding derivatives of CAS 2138071-44-8, particularly in areas of cancer therapeutics and neurodegenerative disease research. This commercial interest underscores the compound's importance in addressing unmet medical needs, topics that consistently rank high in scientific search queries. The structural flexibility of this sulfonamide derivative allows for the development of targeted therapies with potentially improved selectivity profiles.
From a safety perspective, proper handling procedures for 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide follow standard laboratory protocols for research chemicals. While not classified as hazardous under normal research conditions, appropriate personal protective equipment (PPE) is recommended during manipulation, reflecting the increasing focus on laboratory safety standards in research institutions worldwide.
The global market for specialty chemicals like CAS 2138071-44-8 continues to expand, driven by pharmaceutical R&D investments. Supply chain considerations for this compound reflect broader trends in chemical sourcing optimization, with researchers increasingly concerned about supply reliability and material traceability. These factors contribute to the compound's growing profile in scientific procurement discussions.
Future research directions for 4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide may explore its potential in combination therapies and adjuvant applications, particularly in light of recent advances in precision medicine. The compound's modular structure positions it well for development of next-generation therapeutics addressing complex disease mechanisms, a subject of numerous recent scientific publications and conference presentations.
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